
Dilithium phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium phenylbenzene is an organometallic compound with the molecular formula C12H8Li2. It consists of a phenylbenzene core with two lithium atoms attached. This compound is known for its unique properties and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dilithium phenylbenzene can be synthesized through the reaction of phenylbenzene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolve phenylbenzene in anhydrous ether.
- Add lithium metal to the solution.
- Stir the mixture at room temperature until the reaction is complete.
The reaction can be represented as:
C6H5C6H5+2Li→C6H5C6H5Li2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dilithium phenylbenzene undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and phenylbenzene.
Reduction: Can be reduced to phenylbenzene by reacting with reducing agents.
Substitution: Undergoes electrophilic substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Lithium oxide and phenylbenzene.
Reduction: Phenylbenzene.
Substitution: Halogenated phenylbenzene derivatives.
Aplicaciones Científicas De Investigación
Dilithium phenylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce lithium atoms into aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dilithium phenylbenzene involves the interaction of the lithium atoms with other molecules. The lithium atoms act as nucleophiles, attacking electrophilic centers in other compounds. This reactivity is due to the high electropositivity of lithium, which allows it to form strong bonds with electronegative atoms.
Comparación Con Compuestos Similares
Similar Compounds
Dilithium butadiene: Another organo-lithium compound with similar reactivity.
Lithium phenylacetylene: Contains a lithium atom attached to a phenylacetylene group.
Lithium naphthalene: Features a lithium atom bonded to a naphthalene ring.
Uniqueness
Dilithium phenylbenzene is unique due to its phenylbenzene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns compared to other organo-lithium compounds.
Propiedades
Número CAS |
7360-83-0 |
|---|---|
Fórmula molecular |
C12H8Li2 |
Peso molecular |
166.1 g/mol |
Nombre IUPAC |
dilithium;phenylbenzene |
InChI |
InChI=1S/C12H8.2Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h3-10H;;/q-2;2*+1 |
Clave InChI |
BZQGJSVGUOSCJI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].C1=CC(=CC=[C-]1)C2=CC=[C-]C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


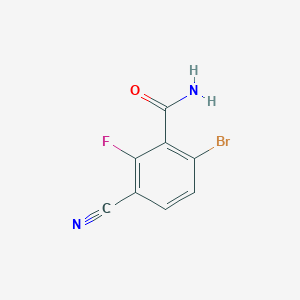
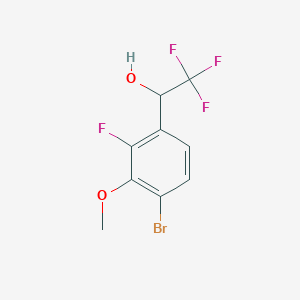
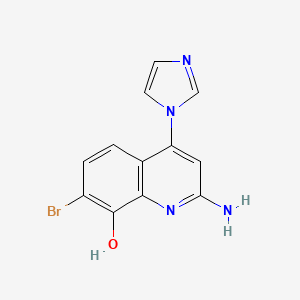
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
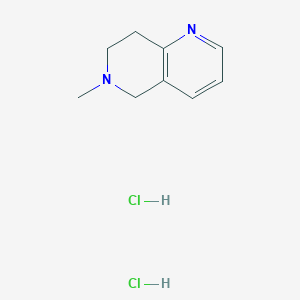
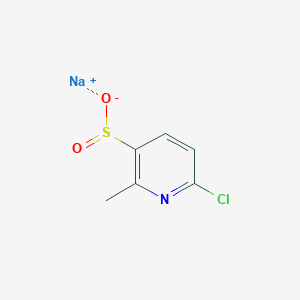
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)



